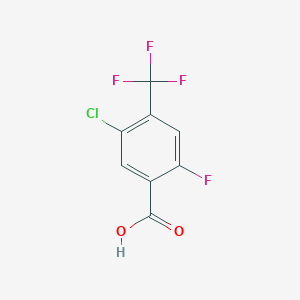

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid

Description

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a trifluoromethyl (-CF₃) group at the 4-position, chlorine at the 5-position, and fluorine at the 2-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of its substituents, which enhance stability and modulate reactivity .

Properties

IUPAC Name |

5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKOUBKHCIQIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid typically involves the introduction of chloro, fluoro, and trifluoromethyl groups onto a benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with these substituents under controlled conditions. For example, the trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula . The presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring gives it unique chemical properties. It is used in organic synthesis and has applications in pharmaceuticals and agrochemicals.

Applications

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

- Chemistry: It serves as a building block in the synthesis of complex organic molecules.

- Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

- Industry: It is used in the production of agrochemicals and specialty chemicals.

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The presence of multiple electronegative fluorine atoms enhances the compound's lipophilicity and metabolic stability, influencing its interactions with biological targets. The compound features a carboxylic acid functional group, critical for its biological activity, and the trifluoromethyl group enhances binding affinity to various biological targets due to its electron-withdrawing properties. The compound's mechanism of action primarily involves its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules, modulating various biochemical pathways, particularly in inflammatory responses and microbial infections.

Antimicrobial Activity

Compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro evaluations have shown that 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid demonstrates activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these bacteria are notably low, suggesting potent antimicrobial efficacy.

Minimum Inhibitory Concentrations (MICs) of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid against Select Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Mycobacterium tuberculosis | 0.5 |

Pharmaceutical Development

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid and related compounds are key intermediates in synthesizing pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs, enhancing efficacy and reducing side effects . 2-chloro-5-(trifluoromethyl) phenylformic acid is an important intermediate of novel therapeutic diabetes medicament, in addition, can also be applied to synthetic heat shock protein(HSP) inductor and NSAID (non-steroidal anti-inflammatory drug) .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electronegative substituents such as fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Substitution of chlorine or fluorine with other halogens significantly alters physicochemical properties and applications:

- Key Insight : Bromine increases molecular weight and polarizability compared to chlorine, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) . The absence of chlorine in 5-Fluoro-2-(trifluoromethyl)benzoic acid reduces steric hindrance, favoring applications in small-molecule drug design .

Positional Isomers and Functional Group Variants

Variations in substituent positions or functional groups influence electronic properties and bioactivity:

- Key Insight: The position of the fluorine atom impacts metabolic stability; for example, 2-Fluoro-5-(trifluoromethyl)benzoic acid is a preferred intermediate in kinase inhibitor synthesis due to its optimal steric profile . The cyano and nitro groups in 5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid increase electrophilicity, making it suitable for nucleophilic aromatic substitution reactions .

Agrochemical Derivatives

The trifluoromethyl group is a hallmark of herbicidal compounds. Notable analogs include:

- Key Insight: The phenoxy linkage in acifluorfen enhances membrane permeability in plants, while the nitro group contributes to redox cycling and herbicidal activity .

Biological Activity

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The presence of multiple electronegative fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can significantly influence its interactions with biological targets. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid has the following chemical structure:

- Molecular Formula : C8H4ClF4O2

- Molecular Weight : 232.56 g/mol

The compound features a carboxylic acid functional group, which is critical for its biological activity. The trifluoromethyl group is known to enhance binding affinity to various biological targets due to its electron-withdrawing properties.

The mechanism of action for 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid primarily involves its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules. This interaction can lead to the modulation of various biochemical pathways, particularly in the context of inflammatory responses and microbial infections.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro evaluations have shown that 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid demonstrates notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) for these bacteria are notably low, suggesting potent antimicrobial efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Mycobacterium tuberculosis | 0.5 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition may lead to decreased production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Study on Antitubercular Activity

In a study focused on the development of new antitubercular agents, 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid was utilized as a precursor for synthesizing benzo-thiazine derivatives. These derivatives exhibited enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential of this compound in tuberculosis treatment .

Evaluation of Pharmacokinetics

Pharmacokinetic studies have shown that the fluorinated nature of this compound contributes to its favorable absorption and distribution profiles in vivo. A study using rat models demonstrated that the compound underwent significant metabolism, with distinct stereoselective differences observed between its enantiomers . This finding underscores the importance of stereochemistry in determining the biological activity of fluorinated compounds.

Q & A

Q. How can the purity of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid be accurately determined in laboratory settings?

Methodological Answer: Purity analysis typically employs High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. Use a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution. Calibrate the system with a certified reference standard. For compounds lacking commercial standards, mass spectrometry (MS) coupled with HPLC can confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 270.5) . Quantify impurities using UV detection at 254 nm, referencing retention times from analogous benzoic acid derivatives .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆). The fluorine substituents split signals in the aromatic region (δ 7.2–8.1 ppm), while the trifluoromethyl group (CF₃) appears as a distinct quartet in ¹⁹F NMR (δ -60 to -65 ppm) .

- FT-IR : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). Fluorine substituents show C-F stretches near 1100–1250 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative mode to confirm the molecular formula (C₈H₄ClF₄O₂) with a mass error < 2 ppm .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store the compound in a desiccator at 0–4°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carboxylic acid group. Use amber glass vials to avoid photodegradation. For long-term stability (>6 months), lyophilize the compound and store at -20°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions involving this benzoic acid derivative?

Methodological Answer: Perform Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and identify reactive sites. The electron-withdrawing trifluoromethyl and chloro groups activate the para-position for nucleophilic aromatic substitution. Compare HOMO/LUMO energies with coupling partners (e.g., boronic acids) to predict reaction feasibility. Validate predictions experimentally via Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst .

Q. What experimental strategies resolve contradictions between NMR and X-ray crystallography data for this compound?

Methodological Answer:

- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers of the CF₃ group) by acquiring spectra from 25°C to -40°C.

- Single-Crystal X-ray Diffraction : Compare bond lengths and angles with DFT-optimized geometries. Discrepancies may arise from crystal packing forces versus gas-phase calculations .

- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals to confirm substitution patterns .

Q. How can reaction conditions be optimized to minimize byproducts during carboxyl group functionalization?

Methodological Answer:

- Protection/Deprotection : Use tert-butyl dimethylsilyl (TBDMS) groups to protect the carboxylic acid during halogenation or amidation. Deprotect with tetra-n-butylammonium fluoride (TBAF) .

- Catalytic Optimization : Screen Pd/Cu catalysts for esterification efficiency. For example, Pd(OAc)₂ with 1,10-phenanthroline reduces side reactions in Ullmann-type couplings .

- In-situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What methodologies address low yields in fluorinated aromatic ring syntheses?

Methodological Answer:

- Balz-Schiemann Reaction : Convert aniline precursors to diazonium tetrafluoroborates, then pyrolyze to introduce fluorine .

- Microwave-Assisted Synthesis : Enhance reaction rates and yields (e.g., 20% improvement) by heating at 150°C for 10 minutes in DMF .

- Fluorine-Scanning : Systematically vary fluorine positions via directed ortho-metalation (DoM) to identify optimal substitution patterns .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb with vermiculite.

- Waste Disposal : Collect waste in sealed containers labeled "Halogenated Waste" for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.